D-ALL-ISOLEUCINE-METHYL ESTER HCL

説明

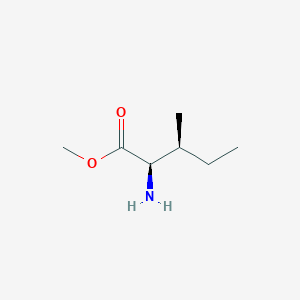

Methyl (2R,3S)-2-amino-3-methylpentanoate is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-amino-3-methylpentanoate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-amino-3-methylpentanoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of methyl (2R,3S)-2-amino-3-methylpentanoate often employs biocatalytic processes due to their high specificity and efficiency. Enzymatic resolution of racemic mixtures using lipases or other enzymes is a common approach. These biocatalysts selectively hydrolyze one enantiomer, leaving the desired (2R,3S) enantiomer intact .

化学反応の分析

Types of Reactions

Methyl (2R,3S)-2-amino-3-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

科学的研究の応用

Pharmaceutical Applications

Peptide Synthesis

D-AIM is extensively utilized as a building block in the synthesis of peptide-based drugs. Its ability to enhance the efficacy and stability of pharmaceuticals makes it a valuable component in drug development. Research indicates that methyl esters of amino acids, including D-AIM, facilitate the formation of peptides by protecting the carboxyl group, which increases solubility in organic solvents and aids in the synthesis process .

Drug Development

The compound has been investigated for its role in developing novel therapeutic agents. For instance, it is involved in synthesizing compounds with potential anti-cancer properties. Studies have shown that derivatives of D-AIM can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .

Biochemical Research

Protein Synthesis Studies

D-AIM plays a crucial role in biochemical research focused on protein synthesis and enzyme activity. Its incorporation into experimental designs allows researchers to study metabolic pathways involving amino acids and their derivatives. This research is vital for understanding diseases related to protein misfolding and metabolism .

Muscle Metabolism Research

Research has demonstrated that D-AIM can influence muscle metabolism. Studies indicate that amino acid supplementation, including D-AIM, may enhance muscle recovery and growth by affecting protein synthesis rates post-exercise . This application is particularly relevant for athletes and individuals engaged in resistance training.

Food Industry Applications

Flavor Enhancement

In the food industry, D-AIM is explored for its potential as a flavor enhancer. Its properties allow it to improve the taste profile of various food products without compromising safety standards. The use of amino acid derivatives like D-AIM can lead to more appealing flavors in processed foods .

Food Preservation

Additionally, D-AIM may contribute to food preservation techniques by acting as a natural preservative due to its antimicrobial properties. This application is particularly significant as the food industry seeks safer alternatives to synthetic preservatives .

Cosmetic Formulations

D-AIM's conditioning properties make it suitable for cosmetic applications, where it can improve the texture and feel of lotions and creams. Its incorporation into cosmetic formulations can enhance product performance by providing moisturizing benefits and improving skin texture .

Case Studies

作用機序

The mechanism of action of methyl (2R,3S)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- Methyl (2S,3R)-2-amino-3-methylpentanoate

- Methyl (2R,3R)-2-amino-3-methylpentanoate

- Methyl (2S,3S)-2-amino-3-methylpentanoate

Uniqueness

Methyl (2R,3S)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block and its interactions with biological targets. Compared to its stereoisomers, methyl (2R,3S)-2-amino-3-methylpentanoate may exhibit different reactivity and biological activity, making it valuable for specific applications .

生物活性

D-All-Isoleucine-Methyl Ester Hydrochloride (D-AIM) is a methyl ester derivative of the amino acid isoleucine, which has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is utilized in various studies to explore its effects on cellular processes, receptor interactions, and potential therapeutic applications.

D-All-Isoleucine-Methyl Ester Hydrochloride has the molecular formula and a molecular weight of approximately 181.66 g/mol. It is characterized by its two chiral centers, making it a subject of interest in stereochemistry and pharmacodynamics.

1. Electrophysiological Responses

Research indicates that D-AIM exhibits limited electrophysiological activity compared to its L-isomer counterparts. In studies involving the moth species P. anxia, D-isoleucine methyl ester was found to be electrophysiologically inactive, suggesting that it does not elicit significant behavioral or attractant responses in certain biological contexts . This contrasts with L-isoleucine methyl ester, which demonstrated strong activity.

2. Chiral Specificity

D-AIM's biological effects are influenced by its chirality. Studies have shown that the presence of D-forms can negatively impact the activity of L-isomers in terms of behavioral responses. For instance, when D-isomers eluted prior to L-isomers in chromatographic analyses, they inhibited the behavioral activity associated with the latter .

3. Potential Therapeutic Applications

D-AIM has been explored for its role as a prodrug in enhancing the bioavailability of other compounds. For example, modifications involving amino acid methyl esters have been investigated for their potential to improve drug delivery systems and therapeutic efficacy .

Case Study 1: Electrophysiological Activity in Insects

A study focusing on the electrophysiological responses of male moths to various amino acid methyl esters revealed that D-AIM did not activate the male antennae significantly when compared to L-isomers. This suggests a potential role for chirality in pheromone signaling and insect behavior .

Case Study 2: Synthesis and Characterization

Research detailing the synthesis of D-AIM highlighted its characterization via NMR spectroscopy, which confirmed the distinct chemical shifts associated with its chiral centers. These findings underline the importance of precise structural identification in understanding biological activity and interactions with receptors .

Data Summary

The following table summarizes key findings related to D-All-Isoleucine-Methyl Ester Hydrochloride:

特性

IUPAC Name |

methyl (2R,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306190 | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118878-53-8 | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118878-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alloisoleucine, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。